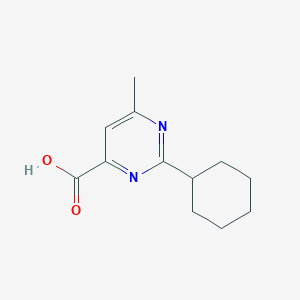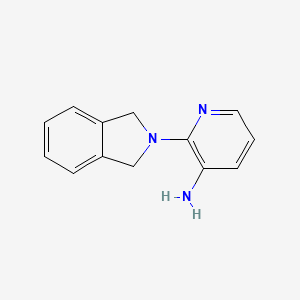
2-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine
説明
“2-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Molecular Structure Analysis
The molecular structure of “this compound” was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, which led to the formation of the correspondent compound . This compound was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .作用機序
The mechanism of action of 2-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine is not well understood, but it is believed to involve the binding of the compound to specific biological targets. The compound has been found to interact with a variety of enzymes and receptors, and has been found to possess a wide range of biological activities.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In particular, the compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, the compound has been found to possess a variety of other biological activities, such as the inhibition of enzymes involved in the metabolism of drugs and other compounds, as well as the inhibition of the activity of certain receptors.
実験室実験の利点と制限
The advantages of using 2-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine in laboratory experiments include its low cost, its availability, and its relatively low toxicity. Furthermore, the compound has been found to possess a wide range of biological activities, making it an attractive candidate for use in laboratory experiments. However, the compound has also been found to possess a variety of side effects, including the potential for toxicity at high concentrations, and the potential for interactions with other compounds.
将来の方向性
Future research directions for 2-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine include further investigation into its mechanism of action, as well as further exploration of its potential applications in the fields of medicinal chemistry and biochemistry. In addition, further research is needed to determine the optimal dosage and administration of the compound, as well as to explore the potential for interactions with other compounds. Furthermore, further research is needed to explore the potential for the compound to be used in the treatment of various diseases and conditions, as well as to explore the potential for the compound to be used in the development of novel drugs. Finally, further research is needed to explore the potential for the compound to be used in the development of new diagnostic and therapeutic tools.
科学的研究の応用
2-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, this compound has been found to possess a variety of other biological activities, such as the inhibition of enzymes involved in the metabolism of drugs and other compounds, as well as the inhibition of the activity of certain receptors.
特性
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-12-6-3-7-15-13(12)16-8-10-4-1-2-5-11(10)9-16/h1-7H,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQVQFCUNAXAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



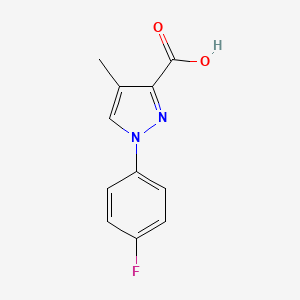
![2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B1468363.png)
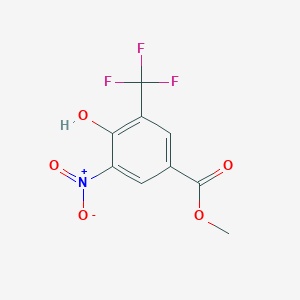
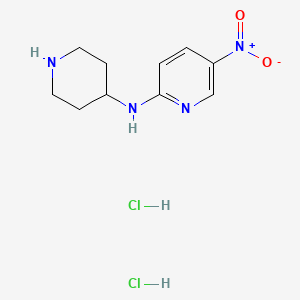
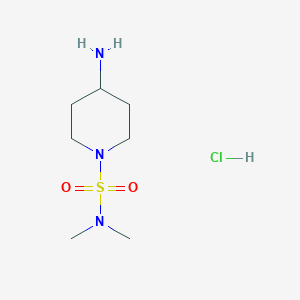
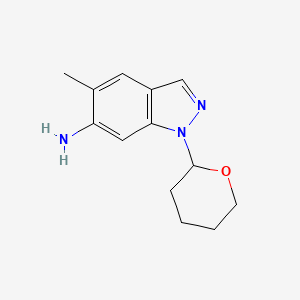
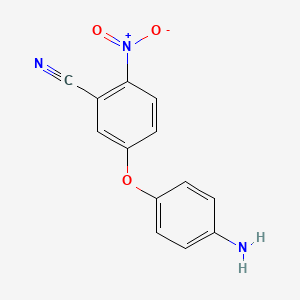
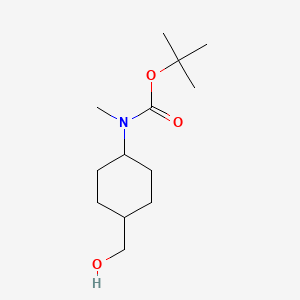
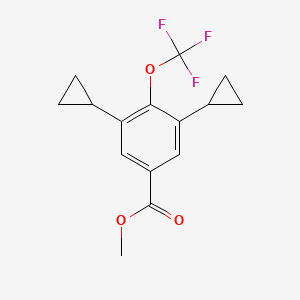
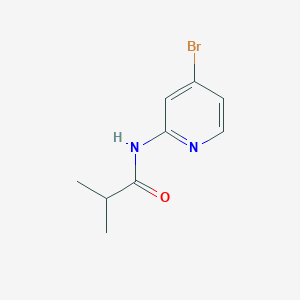

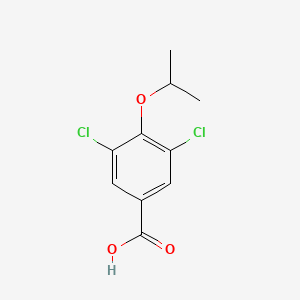
![4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1468381.png)
